N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety linked via a carboxamide bridge to a 3-methoxyisoxazole ring. The compound’s molecular formula is presumed to be C₁₂H₁₀N₂O₅ (molecular weight ~274.22 g/mol), based on substitutions in analogous compounds .
Key structural attributes:
- Benzo[d][1,3]dioxol-5-yl group: A fused aromatic ring system with two oxygen atoms, contributing to lipophilicity and metabolic stability.
- 3-Methoxyisoxazole: A five-membered heterocycle with a methoxy group at position 3, influencing electronic properties and hydrogen-bonding capacity.
- Carboxamide linker: Enhances solubility and enables hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-16-11-5-10(19-14-11)12(15)13-7-2-3-8-9(4-7)18-6-17-8/h2-5H,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBRZISPOWVTQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown anticancer activity against various cancer cell lines.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis.
Result of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This suggests that N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve various mechanisms, including enzyme inhibition or activation.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific case studies that highlight its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 233.23 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with methoxyisoxazole intermediates. The synthetic pathway can be summarized as follows:
- Formation of Isocyanate : Reacting benzo[d][1,3]dioxole with an appropriate isocyanate precursor.
- Cyclization : The resulting compound undergoes cyclization to form the isoxazole ring.
- Carboxamide Formation : Finally, the introduction of a carboxamide group completes the synthesis.
Antimicrobial Activity
Research has shown that compounds containing both isoxazole and dioxole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values observed for this compound against selected pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
Antifungal Activity
The compound also exhibited antifungal properties against Candida species. In vitro testing revealed that it inhibited growth at concentrations comparable to standard antifungal agents.
Case Studies
- Study on Antiviral Activity : A recent investigation into the antiviral potential of similar compounds highlighted that derivatives of the benzo[d][1,3]dioxole structure can inhibit viral replication in cell cultures. While specific data on this compound were not available, related compounds showed promising results against viruses like Hepatitis C.
- Insecticidal Activity : Another study focused on the larvicidal effects of 1,3-benzodioxole derivatives against Aedes aegypti larvae. The findings suggested that structural modifications could enhance insecticidal potency while maintaining low toxicity to non-target organisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional similarities to other benzo[d][1,3]dioxol- and isoxazole-containing derivatives are summarized below.
Functional Group Impact on Properties
(a) Isoxazole vs. Oxazole Derivatives
- N-(Benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide differs from 2-(3-iodophenyl)-N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide in the heterocyclic core (isoxazole vs. oxazole).
(b) Carboxamide vs. Acrylonitrile Linkers
- Carboxamide-containing derivatives (e.g., the target compound) exhibit improved aqueous solubility compared to acrylonitrile-linked analogs (e.g., (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide ). The acrylonitrile group’s rigidity may reduce conformational flexibility, impacting pharmacokinetics.
(c) Methoxy vs. Methyl Substituents
- Replacing the 3-methoxy group in the target compound with a 5-methyl group (as in N-(5-methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide ) reduces steric hindrance but decreases electron-withdrawing effects, which could influence metabolic stability and enzymatic interactions.
(a) Carboxamide Formation
- The target compound’s synthesis likely parallels methods used for N-(5-methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide , involving coupling of benzo[d][1,3]dioxol-5-carboxylic acid with 3-methoxyisoxazole-5-amine using reagents like EDCI/HOBT or HATU/DIPEA .
(b) Purification Techniques
- Analogous compounds (e.g., (Z)-3-(benzo[d][1,3]dioxol-5-yl)acrylonitrile derivatives ) are purified via column chromatography (silica gel) or HPLC , suggesting similar approaches for the target compound.
Table 2: Inferred Properties of Target Compound vs. Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
